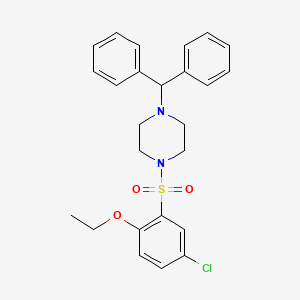![molecular formula C16H18ClN5O2 B2862545 rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one CAS No. 2411184-12-6](/img/structure/B2862545.png)
rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one is a complex organic compound with a unique structure that includes a pyrazinyl group, an oxadiazole ring, and a hexahydrocyclopenta[c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloropropanone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted compounds .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: The compound’s unique structure suggests potential pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one is not well-documented. its molecular structure suggests that it may interact with specific molecular targets and pathways, potentially involving binding to enzymes or receptors. Further research is needed to elucidate the exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Phenyl (3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine: This compound shares the pyrazinyl-oxadiazole moiety but differs in the rest of the structure.
3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Another compound with a pyrazinyl group, but with a pyrazole ring instead of an oxadiazole.
Uniqueness
rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one is unique due to its combination of structural features, including the hexahydrocyclopenta[c]pyrrole ring and the chloropropanone group. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds .
Properties
IUPAC Name |
1-[(3aR,6aR)-3a-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c1-10(17)14(23)22-8-11-3-2-4-16(11,9-22)15-20-13(21-24-15)12-7-18-5-6-19-12/h5-7,10-11H,2-4,8-9H2,1H3/t10?,11-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXDCKQRVVTXNA-SWJBHSALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC2(C1)C3=NC(=NO3)C4=NC=CN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1C[C@@H]2CCC[C@@]2(C1)C3=NC(=NO3)C4=NC=CN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
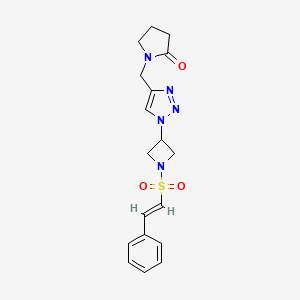
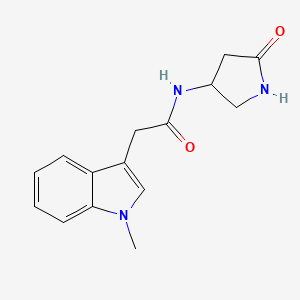

![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)
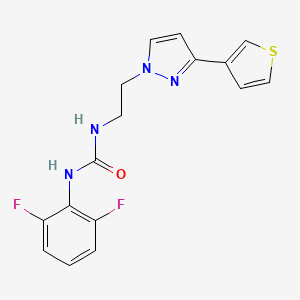

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2862471.png)
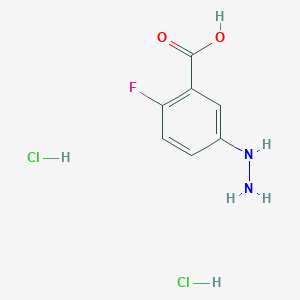
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2862476.png)
![2-(pyridin-3-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2862479.png)
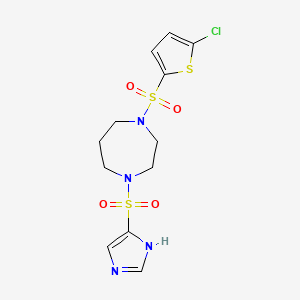
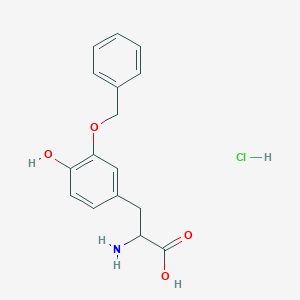
![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2862482.png)
